molecular formula C9H18N2O2 B2538407 N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide CAS No. 1178854-71-1

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B2538407
CAS No.: 1178854-71-1
M. Wt: 186.255
InChI Key: MEBVYJXIKKBIMK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide is a chemical compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of N-methylpiperidine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. This reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the addition of the hydroxyethyl group to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts, such as metal-doped calcium oxide nanocrystalline catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N-methylpiperidine-3-carboxamide.

    Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alkyl halides, carried out in polar aprotic solvents.

Major Products

    Oxidation: N-(2-oxoethyl)-N-methylpiperidine-3-carboxamide

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11(5-6-12)9(13)8-3-2-4-10-7-8/h8,10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVYJXIKKBIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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